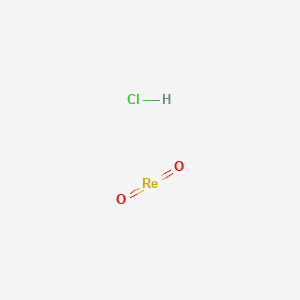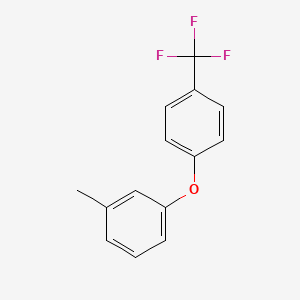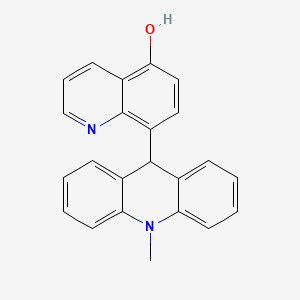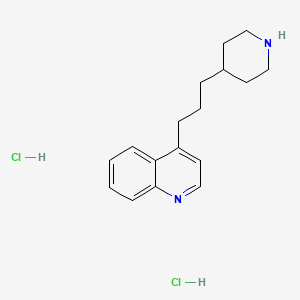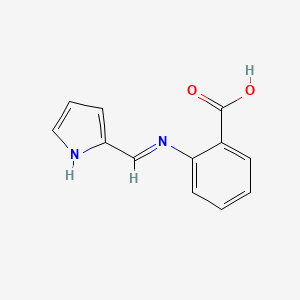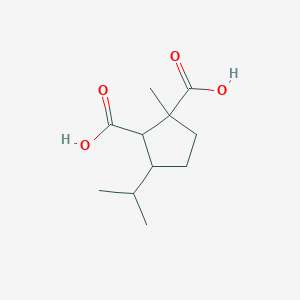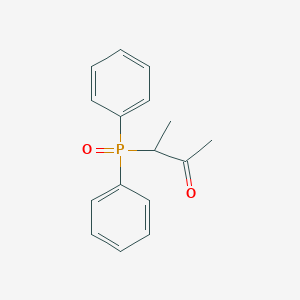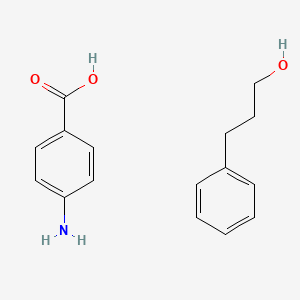![molecular formula C39H67ClN2O4 B14476070 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane CAS No. 72496-95-8](/img/structure/B14476070.png)
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine and tetradecyloxirane is a complex polymeric compound. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. It is synthesized through the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine, and tetradecyloxirane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of N,N-dimethyl-1,3-propanediamine: The polymer is then reacted with N,N-dimethyl-1,3-propanediamine. This step requires precise control of the reaction environment to achieve the desired molecular structure.
Incorporation of Tetradecyloxirane: Finally, tetradecyloxirane is added to the polymer. This step is crucial for imparting specific properties to the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the reactions are carried out under stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by others.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Cross-linking: The polymer can form cross-links with other molecules, enhancing its mechanical strength and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts, such as Lewis acids, are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its unique properties.
Industry: It is used in the production of coatings, adhesives, and sealants, providing enhanced performance characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior and activity. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, methyloxirane and oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine and 4-methyl-2-pentanone
Uniqueness
This compound is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
72496-95-8 |
|---|---|
Molecular Formula |
C39H67ClN2O4 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O.C15H16O2.C5H14N2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7(2)5-3-4-6;4-1-3-2-5-3/h16H,2-15H2,1H3;3-10,16-17H,1-2H3;3-6H2,1-2H3;3H,1-2H2 |
InChI Key |
JQHMNUSZXYKHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CN(C)CCCN.C1C(O1)CCl |
Related CAS |
72496-95-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
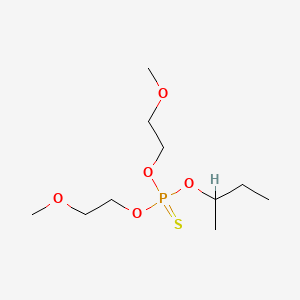
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
